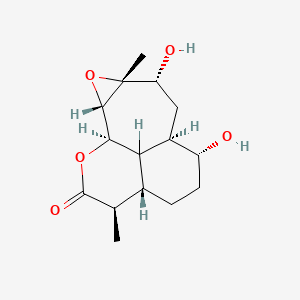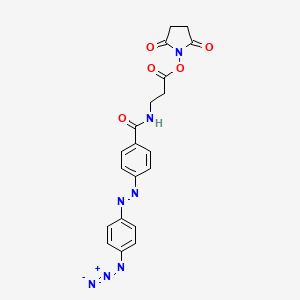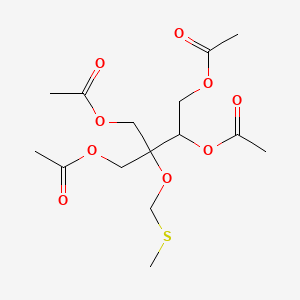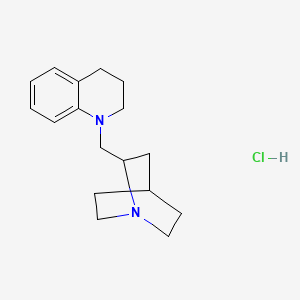![molecular formula C20H21N5OS B1228285 1-(12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-2-yl)-3-(3-pyridinylmethyl)thiourea](/img/structure/B1228285.png)
1-(12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-2-yl)-3-(3-pyridinylmethyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-2-yl)-3-(3-pyridinylmethyl)thiourea is a member of quinazolines.
Applications De Recherche Scientifique
Antitussive Effects
Azepino[2,1-b]quinazolones, a category that includes compounds similar to the one , have been studied for their antitussive (cough-suppressing) effects. These compounds have shown notable efficacy in reducing cough frequency and increasing cough latency in animal models, comparable to codeine (Nepali et al., 2011).
Photochemical Synthesis Applications
This chemical is utilized in photochemical synthesis processes. For example, methyl 12-oxo-6,12-dihydroazepino[2,1-b]quinazoline-8-carboxylate, a closely related compound, is synthesized using photoinduced heterocyclization. The yield of such compounds increases with the water content in the reaction mixture, highlighting its role in the synthesis process (Budruev et al., 2021).
Immunopharmacological Properties
Studies have been conducted on the immunopharmacological properties of azepino[2,1-b]quinazolones. These studies have indicated significant effects on both cell-mediated and humoral components of the immune system in animal models. This includes effects such as the reduction in hypersensitivity reactions and the inhibition of humoral antibody synthesis (Sharma et al., 1992).
Antiasthmatic Activity
Compounds in this class have been evaluated for their potential antiasthmatic activity. For instance, 7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one, closely related to the compound , has shown potent bronchodilator effects and notable antioxidant and anti-inflammatory activity in animal models of asthma (Bande et al., 2012).
Antimicrobial Activity
Substituted quinazolines, including those structurally related to the specified compound, have been synthesized and evaluated for their antimicrobial activity. These compounds have demonstrated broad-spectrum activity against various microorganisms, making them candidates for antimicrobial agents (Buha et al., 2012).
Stability and Analytical Assessment
The stability and analytical assessment of compounds like 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, which is structurally similar, have been studied using high-performance liquid chromatography (HPLC). These studies are crucial for determining the stability of such compounds under various conditions, which is essential in drug development (Sharma et al., 2016).
Propriétés
Nom du produit |
1-(12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-2-yl)-3-(3-pyridinylmethyl)thiourea |
|---|---|
Formule moléculaire |
C20H21N5OS |
Poids moléculaire |
379.5 g/mol |
Nom IUPAC |
1-(12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-2-yl)-3-(pyridin-3-ylmethyl)thiourea |
InChI |
InChI=1S/C20H21N5OS/c26-19-16-11-15(23-20(27)22-13-14-5-4-9-21-12-14)7-8-17(16)24-18-6-2-1-3-10-25(18)19/h4-5,7-9,11-12H,1-3,6,10,13H2,(H2,22,23,27) |
Clé InChI |
COVXQURWHYHDMN-UHFFFAOYSA-N |
SMILES |
C1CCC2=NC3=C(C=C(C=C3)NC(=S)NCC4=CN=CC=C4)C(=O)N2CC1 |
SMILES canonique |
C1CCC2=NC3=C(C=C(C=C3)NC(=S)NCC4=CN=CC=C4)C(=O)N2CC1 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)ethyl]-N'-(5-methyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B1228202.png)
![N-[3-(N-ethylanilino)propyl]-2,4-dimethyl-6-oxo-3-pyrancarboxamide](/img/structure/B1228203.png)
![N-[(R)-[(1R,2R)-2-butylcyclopropyl]-(4-chlorophenyl)methyl]-2-thiophenecarboxamide](/img/structure/B1228205.png)
![2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-N-(1,1-dioxo-3-thiolanyl)-N-ethylacetamide](/img/structure/B1228207.png)
![Bis[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] 2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate](/img/structure/B1228210.png)
![2-Methyl-1-phenyl-5-benzimidazolecarboxylic acid [2-(2-methoxyanilino)-2-oxoethyl] ester](/img/structure/B1228211.png)


![1-cyclopentyl-5-[(1R,9S)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]pentan-3-one](/img/structure/B1228217.png)



![N,N-dimethyl-4-[[3-[3-(5-methyl-2-furanyl)-1,2,4-oxadiazol-5-yl]-1-piperidinyl]sulfonyl]benzenesulfonamide](/img/structure/B1228226.png)
![3-[(2Z)-2-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-benzothiazol-3(2H)-yl]propane-1-sulfonic acid](/img/structure/B1228227.png)